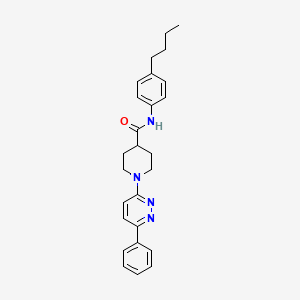
N-(4-butylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide, also known by its chemical structure C24H27N5O, is a fascinating compound with diverse applications. Its unique combination of aromatic and heterocyclic moieties makes it an intriguing subject for scientific exploration.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 4-butylaniline with 6-phenylpyridazine-3-carboxylic acid, followed by cyclization to form the piperidine ring. The carboxamide group is then introduced via reaction with an appropriate amine.
Reaction Conditions: The synthesis typically proceeds under reflux conditions using suitable solvents (e.g., dichloromethane or ethanol). Acidic or basic catalysts may be employed to facilitate the cyclization step. Precise reaction conditions depend on the specific synthetic route chosen.
Industrial Production: While not widely produced on an industrial scale, N-(4-butylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide can be synthesized in research laboratories or small-scale production facilities.
Chemical Reactions Analysis
Reactivity: This compound exhibits interesting reactivity due to its aromatic and heterocyclic components. Key reactions include:
Oxidation: The piperidine ring can undergo oxidation to form the corresponding N-oxide.
Reduction: Reduction of the pyridazine ring may yield a dihydro derivative.
Substitution: The phenyl groups are susceptible to electrophilic aromatic substitution reactions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (HO) are commonly used.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can reduce the pyridazine ring.
Substitution: Lewis acids (e.g., AlCl) or strong bases (e.g., NaOH) facilitate electrophilic substitution.
Major Products: The major products depend on the specific reaction conditions and substituents present. Oxidation yields the N-oxide, while reduction leads to the dihydro derivative.
Scientific Research Applications
Chemistry:
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development due to its structural features.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules.
Biological Activity: Investigations focus on its interactions with biological targets (e.g., receptors, enzymes).
Pharmacology: Studies assess its potential as an analgesic, anti-inflammatory, or antitumor agent.
Fine Chemicals: N-(4-butylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide may find applications in specialty chemicals.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific receptors or enzymes, modulating cellular processes. Further research is needed to elucidate these pathways fully.
Comparison with Similar Compounds
While unique in its structure, N-(4-butylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide shares similarities with related piperidine-based compounds. Notable analogs include Compound A) and Compound B). Its distinct features set it apart from these counterparts.
Properties
Molecular Formula |
C26H30N4O |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-(4-butylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C26H30N4O/c1-2-3-7-20-10-12-23(13-11-20)27-26(31)22-16-18-30(19-17-22)25-15-14-24(28-29-25)21-8-5-4-6-9-21/h4-6,8-15,22H,2-3,7,16-19H2,1H3,(H,27,31) |
InChI Key |
KDVNXKRNRHMDJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B11274365.png)
![5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11274368.png)
![N,N-diphenyl-2-[(5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide](/img/structure/B11274372.png)
![N-(2-methylphenyl)-8-oxo-9-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11274385.png)
![7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-butylquinazoline-2,4(1H,3H)-dione](/img/structure/B11274393.png)
![N-(3-chloro-4-methylphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11274403.png)
![2-chloro-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B11274418.png)
![N-(3-chloro-4-methylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B11274425.png)


![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-mesitylacetamide](/img/structure/B11274441.png)
![N-(3-Chloro-4-methylphenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11274442.png)
![4-chloro-N'-{[2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}benzohydrazide](/img/structure/B11274447.png)

